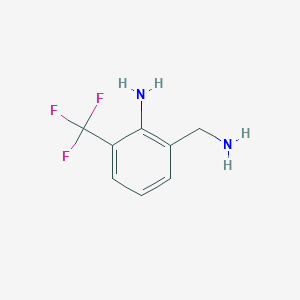

2-Amino-3-(trifluoromethyl)benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(aminomethyl)-6-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13/h1-3H,4,12-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJNRAAWYCHNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)N)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 2 Amino 3 Trifluoromethyl Benzylamine and Its Derivatives

Direct Synthetic Routes to 2-Amino-3-(trifluoromethyl)benzylamine

Direct synthetic routes to this compound are not extensively documented in publicly available scientific literature, suggesting that its preparation may be more readily achieved through multi-step indirect pathways. However, theoretical direct approaches can be considered, which would likely involve the simultaneous or sequential introduction of the amino and aminomethyl groups to a 3-(trifluoromethyl)benzene precursor. The challenges in such direct syntheses lie in achieving the desired regioselectivity and avoiding unwanted side reactions.

Optimization of Reaction Conditions for Primary Amine Formation

In any synthetic approach targeting a primary amine, the optimization of reaction conditions is crucial to maximize yield and purity while minimizing the formation of secondary and tertiary amine byproducts. Key parameters that are typically optimized include the choice of solvent, temperature, pressure, and the nature of the catalyst and reducing agents, if applicable. For the formation of a benzylamine (B48309), reaction monitoring by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and prevent over-alkylation.

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, where a stereocenter is introduced at the benzylic carbon, is of significant interest for applications in asymmetric catalysis and medicinal chemistry. Stereoselective synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, the asymmetric reduction of a corresponding imine or the use of chiral phase-transfer catalysts in alkylation reactions are common methods for establishing chirality at the benzylic position. The development of such stereoselective routes would significantly enhance the utility of this class of compounds.

Indirect Synthetic Pathways via Precursor Modification

Given the challenges of direct synthesis, indirect pathways involving the modification of functionalized precursors are the most plausible and commonly employed strategies for obtaining this compound. These multi-step sequences allow for greater control over the introduction of the required functional groups.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the synthesis of amines. In the context of preparing this compound, this strategy would involve the reaction of 2-amino-3-(trifluoromethyl)benzaldehyde (B2868935) with an amine source, such as ammonia (B1221849), followed by the in-situ reduction of the resulting imine.

The synthesis of the key precursor, 2-amino-3-(trifluoromethyl)benzaldehyde, is a critical first step. While the synthesis of this specific aldehyde is not widely reported, analogous syntheses of substituted 2-aminobenzaldehydes have been documented google.com. These methods often involve the protection of the amino group, followed by formylation of the aromatic ring and subsequent deprotection.

Once the aldehyde precursor is obtained, the reductive amination can be carried out using various reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), each offering different levels of reactivity and selectivity. Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is another effective method for the reduction of the imine intermediate.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Inexpensive, readily available | Can also reduce the starting aldehyde |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for imines over aldehydes | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective, non-toxic | More expensive |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Clean reaction, high yields | Requires specialized equipment (hydrogenator) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAᵣ) reactions could theoretically be employed to introduce the amino group onto a suitably activated aromatic precursor. This would require a starting material with a good leaving group (such as a halogen) positioned ortho to the trifluoromethyl group and meta to the benzylamine moiety. The electron-withdrawing nature of the trifluoromethyl group would activate the ring towards nucleophilic attack. However, achieving the desired regioselectivity and avoiding side reactions can be challenging, and this approach is less commonly documented for this specific substitution pattern.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a versatile and efficient method for the reduction of various functional groups and represents a robust indirect pathway to this compound. Two primary strategies utilizing this method are the reduction of a nitrile precursor and the reduction of a nitro precursor.

Reduction of a Nitrile Precursor:

This approach involves the catalytic hydrogenation of 2-amino-3-(trifluoromethyl)benzonitrile. The nitrile group can be reduced to a primary amine using various catalytic systems.

The synthesis of the 2-amino-3-(trifluoromethyl)benzonitrile precursor is a key step. While this specific compound is commercially available from some suppliers nih.gov, its synthesis has been described in patent literature, often starting from a fluorinated and trifluoromethylated benzene (B151609) derivative. A multi-step process may involve bromination, followed by a cyanation reaction (e.g., using copper(I) cyanide), and finally, an ammonolysis to introduce the amino group google.com.

Once the nitrile precursor is in hand, its reduction to the benzylamine can be achieved.

Table 2: Catalytic Systems for Nitrile Reduction

| Catalyst | Reducing Agent | Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Elevated pressure and temperature |

| Raney Nickel | Hydrogen gas (H₂) | Often requires ammonia to suppress secondary amine formation |

| Lithium Aluminum Hydride (LiAlH₄) | - | Anhydrous ethereal solvent |

| Borane (BH₃) | - | Tetrahydrofuran (THF) solvent |

Reduction of a Nitro Precursor:

An alternative catalytic hydrogenation route involves the reduction of a nitro group. This would typically start with a precursor such as 2-nitro-3-(trifluoromethyl)benzylamine. The synthesis of this precursor could be approached by first preparing 2-nitro-3-(trifluoromethyl)toluene, followed by benzylic bromination and subsequent amination. The final step would be the reduction of the nitro group to the desired primary amine.

The reduction of aromatic nitro groups is a well-established transformation and can be accomplished with high efficiency using various reagents and catalysts, including catalytic hydrogenation with Pd/C, PtO₂, or Raney nickel, as well as chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid acs.orggoogle.com. The choice of reducing agent can be critical to avoid the reduction of other functional groups if present.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govmdpi.com

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the synthesis of complex molecules, including heterocycles. rsc.org The central event in these reactions is the nucleophilic attack of an isocyanide on an imine (or carbonyl), which generates a highly reactive nitrilium ion intermediate. nih.govmdpi.com This intermediate is then trapped by a nucleophile to form the final product.

When reactants containing multiple functional groups are employed, this nitrilium intermediate can be trapped intramolecularly, providing a direct route to various heterocyclic scaffolds. mdpi.comwustl.edu This strategy is particularly valuable for synthesizing trifluoromethylated heterocycles, which are important pharmacophores. By incorporating a trifluoromethylated amine, aldehyde, or ketone into an IMCR, the resulting products are endowed with the CF3 group. For instance, a three-component reaction between 2-aminophenols, isocyanides, and ketones can proceed through a benzoxazine (B1645224) intermediate, formed by the intramolecular trapping of the nitrilium ion, to ultimately yield a variety of heterocyclic systems like benzoxazoles and benzimidazoles. mdpi.com

Table 1: Examples of Isocyanide-Based Multicomponent Reactions in Heterocycle Synthesis This table is representative of the types of transformations possible and does not depict the synthesis of the specific subject compound but rather the methodology's application to related structures.

| Starting Materials | Reaction Type | Key Intermediate | Resulting Heterocycle Class |

|---|---|---|---|

| Amine, Carbonyl, Carboxylic Acid, Isocyanide | Ugi Four-Component Reaction (U-4CR) | Nitrilium Ion | α-Acylamino Amides |

| 2-Aminophenol, Ketone, Isocyanide | Brønsted Acid Catalyzed 3-Component Reaction | Benzoxazine | Benzoxazoles, Benzimidazoles |

| Bisfunctional Reactants (e.g., Amino Acids) | Intramolecular Ugi Reaction | Nitrilium Ion (Intramolecular Trapping) | Lactams, Fused Heterocycles |

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. The classic reaction involves an amine, formaldehyde, and a carbonyl compound. More broadly, it refers to the nucleophilic addition of a carbanion equivalent (e.g., an enol or silyl (B83357) enolate) to an imine or iminium ion. This methodology provides a direct route to β-amino carbonyl compounds and their derivatives.

In the context of trifluoromethylated compounds, Mannich-type reactions are instrumental in synthesizing β-amino-β-trifluoromethyl carbonyl compounds and chiral trifluoromethyl-containing amines. thieme.denih.gov A common strategy involves the reaction of a silyl enolate with a trifluoromethylated N,O-hemiacetal or a pre-formed trifluoromethyl aldimine. nih.govbeilstein-journals.org The use of chiral auxiliaries, such as N-tert-butylsulfinyl groups on the imine, allows for highly diastereoselective additions, providing access to enantiomerically pure trifluoromethylated amines after subsequent chemical manipulation. beilstein-journals.org Various nucleophiles, including arylethynes, have been successfully employed in these reactions, expanding the scope of accessible trifluoromethylpropargylamines. beilstein-journals.org

Table 2: Mannich-Type Reactions for Synthesis of Trifluoromethylated Amines

| Electrophile (Imine Precursor) | Nucleophile | Catalyst/Promoter | Product Class | Reference |

|---|---|---|---|---|

| Trifluoroacetaldehyde N,O-hemiacetal | Silyl Enolates | GaCl₃ | β-Amino-β-trifluoromethyl Carbonyls | nih.gov |

| (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine | Arylethynes | LiHMDS (Base) | Chiral Trifluoromethylpropargylamines | beilstein-journals.org |

| N-Boc Trifluoromethyl Ketimines | Nitromethane (aza-Henry reaction) | Amino acid-derived quaternary ammonium (B1175870) salts | α-Trifluoromethyl β-nitroamines | researchgate.net |

| Isatin (B1672199) Imines | α-CF₃ Amide | Direct Catalytic Asymmetric System | β-CF₃ Amines with 2-indolinone unit | thieme.de |

While many synthetic transformations rely on transition metal catalysts, there is a growing emphasis on developing metal-free catalytic systems to improve sustainability and reduce costs and toxicity. organic-chemistry.orgresearchgate.net For the synthesis of trifluoromethylarenes, several metal-free approaches have been established.

One notable strategy is the organocatalytic benzannulation, which allows for the construction of multi-functionalized trifluoromethylarenes through [3 + 3] or [4 + 2] cycloaddition reactions. rsc.org These reactions, often catalyzed by simple amines, can assemble complex aromatic cores from readily available trifluoromethylated alkenes and other building blocks with high chemo- and regioselectivity. rsc.org Another approach involves one-pot decarboxylative procedures to access β,β,β-trifluoroethylarenes from ketones and aldehydes under mild, metal-free conditions. organic-chemistry.org Furthermore, photoredox catalysis using organic dyes offers a metal-free alternative for reactions such as the direct C-H trifluoromethylamination of arenes and heteroarenes, providing efficient and regioselective access to N-CF3 compounds. acs.orgnih.gov

Chemo- and Regioselective Synthesis Considerations

The presence of multiple reactive sites and the strong electronic influence of the trifluoromethyl group necessitate precise control over chemo- and regioselectivity during the synthesis of this compound.

The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and adjacent functional groups. It deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution. The amino group, conversely, is a strong activating group. Managing this dichotomy is crucial.

Strategies to control functional group reactivity often involve:

Protecting Groups: The amine functionality is often protected, for example as an acetamide, to prevent unwanted side reactions and to modulate its directing effect during subsequent transformations. mdpi.com For instance, acetylation of an amino group allows for subsequent reactions like nitration or halogenation at other positions before deprotection restores the amine.

Sequential Functionalization: Building the molecule in a stepwise fashion allows for the introduction of functional groups under conditions that are compatible with the existing moieties. For example, a nitro group can be introduced and later reduced to an amine, a common strategy in the synthesis of substituted anilines.

Selective C-F Bond Activation: While the C-F bond is typically robust, specific methodologies have been developed for its selective activation and functionalization. researchgate.netresearchgate.net Base-mediated defluorination of o-trifluoromethyl benzylamines can lead to the formation of difluoroquinone methide intermediates, which can undergo further transformations, demonstrating that under specific conditions, the CF3 group itself can be a site of reactivity. acs.org

Achieving the specific 2-amino-3-trifluoromethyl substitution pattern is a significant challenge due to the directing effects of the substituents. Direct trifluoromethylation of 2-aminobenzylamine or amination of 3-(trifluoromethyl)benzylamine (B1346619) would likely yield a mixture of isomers. Therefore, more controlled, multi-step strategies are required.

Key approaches for isomer-specific synthesis include:

Ortho-Directed Reactions: Utilizing a directing group at a specific position on the aromatic ring to guide a subsequent reaction to an adjacent position.

Synthesis from Pre-functionalized Rings: A common and reliable method is to start with a commercially available, appropriately substituted precursor. For example, a synthesis could begin with 2,3-disubstituted toluene (B28343) derivative, such as 2,3-dichlorobenzotrifluoride. Through a sequence of reactions including cyanation, hydrolysis, and reduction, the desired substitution pattern can be constructed with high fidelity. google.com

Benzannulation Reactions: As mentioned previously, organocatalytic benzannulation reactions can provide a highly regioselective route to polyfunctionalized trifluoromethylarenes, offering a powerful method for building the desired isomeric core from acyclic precursors. rsc.org

Table 3: Strategic Approaches for Isomer-Specific Synthesis

| Strategy | Starting Material Example | Key Transformation(s) | Advantage |

|---|---|---|---|

| Building from a Pre-functionalized Core | 2,3-Dichlorobenzotrifluoride | Cyanation, Hydrolysis, Reduction | Unambiguous control of substituent placement. |

| Directed Ortho Metalation (DoM) | N-protected 2-bromoaniline | Lithiation followed by reaction with a CF₃⁺ source | Precise introduction of CF₃ group ortho to the directing amine group. |

| Organocatalytic Benzannulation | Trisubstituted CF₃-alkene + Dienophile | Michael-initiated [4 + 2] cycloaddition | High regioselectivity in ring formation from acyclic precursors. rsc.org |

Reaction Mechanisms and Pathways Involving 2 Amino 3 Trifluoromethyl Benzylamine

Mechanistic Investigations of Amidation Reactions

Amidation is a fundamental reaction in organic synthesis, forming a stable amide bond from a carboxylic acid and an amine. For 2-amino-3-(trifluoromethyl)benzylamine, the primary benzylic amine is significantly more basic and nucleophilic than the aromatic amine, whose lone pair is delocalized into the benzene (B151609) ring. Therefore, the benzylic amine is the expected site of acylation in amidation reactions.

Solventless, or solid-state, amidation is a green chemistry approach that often relies on thermal activation to drive the condensation reaction between a carboxylic acid and an amine, releasing water as the only byproduct.

The general mechanism for the direct thermal amidation involves the formation of an ammonium-carboxylate salt intermediate. Upon heating, this salt dehydrates to form the amide. The process is an equilibrium, and the removal of water, which can be facilitated by the high temperatures in a solvent-free system, drives the reaction toward the product.

For this compound, the reaction with a carboxylic acid (R-COOH) would proceed as follows:

Salt Formation: The more basic benzylic amine reversibly forms an ammonium-carboxylate salt with the carboxylic acid.

Dehydration: At elevated temperatures (typically >140 °C), the salt undergoes dehydration through a tetrahedral intermediate to form the corresponding N-benzyl amide.

While no specific studies on this compound were identified, research on similar compounds, such as 3,5-bis(trifluoromethyl)benzylamine, has demonstrated successful solventless amidation with fatty acids at 140 °C, confirming the viability of this pathway for benzylamines with electron-withdrawing groups.

To avoid the high temperatures required for direct amidation, various catalysts can be employed to facilitate amide bond formation under milder conditions. These methods typically involve the activation of the carboxylic acid.

Boron-Based Catalysis: Borate (B1201080) esters, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), are effective catalysts for the direct amidation of unprotected amino acids and other amines. nih.govresearchgate.net The proposed mechanism involves:

Coordination: Both the amine and the carboxylic acid coordinate to the Lewis acidic boron center, forming a cyclic intermediate.

Activation: This coordination activates the carboxylic acid's carbonyl group toward nucleophilic attack.

Nucleophilic Attack: The coordinated amine attacks the activated carbonyl, forming a tetrahedral intermediate.

Product Formation: The intermediate collapses to form the amide product, releasing water and regenerating the catalyst.

Metal-Based Lewis Acid Catalysis: Lanthanide triflates, such as La(OTf)₃, are also efficient catalysts for the direct amidation of esters with amines. organic-chemistry.org The mechanism is believed to involve the Lewis acidic metal center coordinating to and activating the ester's carbonyl oxygen, making it more electrophilic and susceptible to attack by the amine. Given the presence of two amine groups in this compound, the more nucleophilic benzylic amine would selectively react.

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Mechanism Principle |

|---|---|---|---|

| Boron-Based | B(OCH₂CF₃)₃ | CPME or TAME, Dean-Stark, 86-110 °C | Lewis acid activation of carboxylic acid via cyclic intermediate |

| Metal-Based (Lewis Acid) | La(OTf)₃, Ti(OiPr)₄ | Various solvents, RT to 70 °C | Lewis acid activation of ester/acid carbonyl group |

| Coupling Reagents | EDC, HATU | Organic solvents (e.g., DMF, CH₂Cl₂), RT | Formation of highly activated acyl-urea or acyl-anhydride intermediate |

Nucleophilic Reactivity and Substitution Mechanisms

The two amine groups of this compound can act as nucleophiles. The benzylic amine (-CH₂NH₂) is an alkylamine derivative and is the stronger nucleophile. The aromatic amine (-NH₂) is an aniline (B41778) derivative; its nucleophilicity is reduced by the delocalization of the nitrogen lone pair into the aromatic ring and further diminished by the inductive effect of the ortho-trifluoromethyl group.

Nucleophilic aromatic substitution (S_NAr) is a substitution reaction in which a nucleophile displaces a good leaving group (such as a halide) on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.org

The mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, which is crucial for its stabilization. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

While this compound itself is not a substrate for S_NAr (as it lacks a leaving group), it can act as the nucleophile. In such a reaction, the more nucleophilic benzylic amine would attack an activated aryl halide. The aromatic amine is a much weaker nucleophile and is generally not reactive enough to participate in S_NAr reactions under standard conditions.

The Michael addition is the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov Amines are common nucleophiles in this reaction, which is often referred to as an aza-Michael addition.

The mechanism involves:

Conjugate Addition: The nucleophilic amine attacks the β-carbon of the α,β-unsaturated system.

Proton Transfer: An enolate intermediate is formed, which then tautomerizes to the more stable keto form, completing the addition.

For this compound, the benzylic amine would be the active nucleophile in a Michael addition. Following the initial addition, if the substrate contains another reactive functional group, subsequent intramolecular cyclization can occur. For instance, reaction with an α,β-unsaturated ester could lead to an initial Michael adduct, which could then undergo intramolecular amidation (cyclization) to form a lactam, particularly with thermal or catalytic promotion. mdpi.com

Pericyclic and Multicomponent Reaction Mechanisms

No specific studies detailing the involvement of this compound in pericyclic reactions have been found in the surveyed literature.

However, benzylamines are common components in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product that incorporates portions of all starting materials. beilstein-journals.org The Ugi and Bucherer–Bergs reactions are classic examples of MCRs that can utilize an amine component. beilstein-journals.orgmdpi.com

In a hypothetical Ugi four-component reaction involving an aldehyde, a carboxylic acid, an isocyanide, and this compound, the mechanism would likely proceed as follows:

Imine Formation: The benzylic amine condenses with the aldehyde to form an iminium ion.

α-Addition: The isocyanide undergoes nucleophilic addition to the iminium ion carbon, forming a nitrilium ion intermediate.

Acyl Transfer: The carboxylate anion adds to the nitrilium ion, forming an O-acyl isoamide intermediate.

Mumm Rearrangement: A spontaneous intramolecular acyl transfer (Mumm rearrangement) occurs, yielding the final stable α-acylamino amide product.

Throughout this process, the less reactive aromatic amine would likely remain a spectator, unless reaction conditions are specifically designed to promote its participation.

Transition State Analysis and Reaction Trajectory Studies

For the proposed isocyanide-based and cascade reactions involving this compound, no specific transition state or reaction trajectory studies appear to be available in the current literature. However, it is possible to outline the general principles and potential insights that could be gained from such studies.

Computational Approaches:

Density Functional Theory (DFT) is a powerful computational method that is commonly employed to study reaction mechanisms. By calculating the potential energy surface of a reaction, it is possible to identify the transition states and intermediates along the reaction coordinate. This information can be used to:

Validate Proposed Mechanisms: Computational studies can help to determine the most likely reaction pathway by comparing the activation energies of different possible mechanisms.

Understand Stereoselectivity: In cases where chiral products are formed, transition state analysis can explain the origin of the observed stereoselectivity by comparing the energies of the transition states leading to different stereoisomers.

Elucidate the Role of Catalysts: For catalyzed reactions, computational studies can shed light on the interaction of the catalyst with the reactants and how it lowers the activation energy of the reaction.

Trifluoromethyl ketones, which are structurally related to the trifluoromethyl group in the target molecule, are known to act as transition state analogs for certain enzymes, highlighting the importance of this functional group in influencing reaction pathways. nih.gov A comprehensive computational study of reactions involving this compound would provide a deeper understanding of its reactivity and guide the design of new synthetic methodologies.

Derivatization and Synthetic Utility of 2 Amino 3 Trifluoromethyl Benzylamine

Formation of Amide Derivatives

The presence of two primary amine groups in 2-amino-3-(trifluoromethyl)benzylamine allows for the formation of mono- or di-acylated derivatives. The benzylic amine is generally more nucleophilic and less sterically hindered than the aromatic amine, which can allow for selective acylation under controlled conditions.

Synthesis of Substituted Fatty Acid Amides

The reaction of this compound with fatty acids or their activated derivatives, such as acyl chlorides, leads to the formation of N-substituted fatty acid amides. When reacting with a fatty acid chloride, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. libretexts.org This reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. hud.ac.ukreddit.com

The general reaction scheme is as follows:

A solution of the fatty acid chloride in an aprotic solvent (e.g., dichloromethane) is added dropwise to a cooled solution of this compound and a base. reddit.com

The reaction mixture is typically stirred and allowed to warm to room temperature to ensure completion. hud.ac.uk

An aqueous work-up is then performed to isolate the resulting amide product.

This synthetic route can be used to produce a variety of amide derivatives, as detailed in the table below.

| Fatty Acyl Chloride | Resulting Amide Product Name |

| Lauroyl chloride | N-(2-amino-3-(trifluoromethyl)benzyl)dodecanamide |

| Palmitoyl chloride | N-(2-amino-3-(trifluoromethyl)benzyl)hexadecanamide |

| Stearoyl chloride | N-(2-amino-3-(trifluoromethyl)benzyl)octadecanamide |

| Oleoyl chloride | N-(2-amino-3-(trifluoromethyl)benzyl)octadec-9-enamide |

This table presents potential products based on established chemical reactions for amide synthesis.

Carbamate (B1207046) Formation

Carbamates are frequently used as protecting groups for amines in multi-step syntheses due to their stability and the availability of various methods for their removal under specific conditions. masterorganicchemistry.commasterorganicchemistry.com The amine functionalities of this compound can be converted to carbamates by reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (CbzCl). synarchive.comorganic-chemistry.org

The choice of reagent allows for differential protection strategies:

Boc Carbamates : Formed by reacting the amine with Boc₂O in the presence of a base. They are stable under many conditions but can be removed with strong acid (e.g., trifluoroacetic acid). masterorganicchemistry.com

Cbz Carbamates : Formed using CbzCl and a base. This group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation. masterorganicchemistry.comsynarchive.com

Selective protection of the more reactive benzylic amine is often achievable, leaving the aromatic amine available for further functionalization.

| Reagent | Protecting Group | Resulting Carbamate Product Name (at benzylic amine) |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc | tert-butyl (2-amino-3-(trifluoromethyl)benzyl)carbamate |

| Benzyl chloroformate (CbzCl) | Cbz | Benzyl (2-amino-3-(trifluoromethyl)benzyl)carbamate |

| Fluorenylmethyloxycarbonyl chloride (FmocCl) | Fmoc | (9H-fluoren-9-yl)methyl (2-amino-3-(trifluoromethyl)benzyl)carbamate |

This table illustrates common carbamate derivatives formed from the reaction with the benzylic amine.

Construction of Nitrogen-Containing Heterocycles

The ortho-disposed amino and aminomethyl groups on the benzene (B151609) ring make this compound a valuable precursor for synthesizing fused heterocyclic systems.

Synthesis of Benzene-1,2-diamine Analogs

Substituted benzene-1,2-diamines are important intermediates for creating a range of heterocyclic compounds, including benzimidazoles. mdpi.com An N-substituted benzene-1,2-diamine analog can be prepared from this compound using a two-step synthetic sequence analogous to established methods. mdpi.comresearchgate.net

The synthesis proceeds as follows:

Nucleophilic Aromatic Substitution : The benzylic amine of this compound reacts with 1-fluoro-2-nitrobenzene (B31998) in an anhydrous solvent like dimethylformamide (DMF) with a base such as potassium carbonate. The nucleophilic amine displaces the fluoride, forming an N-substituted nitroaniline intermediate. A similar reaction has been reported to proceed with a 98% yield. mdpi.com

Nitro Group Reduction : The intermediate nitroaniline is then subjected to catalytic hydrogenation (e.g., using H₂, Pd/C) or reduction with reagents like tin(II) chloride to reduce the nitro group to a primary amine. mdpi.commdpi.com This step yields the final N-benzylated benzene-1,2-diamine derivative.

This process effectively attaches a second benzene-1,2-diamine moiety to the original molecule via the benzylic nitrogen.

Pathways to Pyrimidine and Fused Pyrimidine Systems

The 1,3-arrangement of the aromatic amino group and the benzylic carbon in this compound makes it an ideal starting material for the synthesis of quinazolines, which are fused benzene-pyrimidine systems. Various methods exist for the construction of the quinazoline (B50416) ring from ortho-aminobenzylamines. nih.govorganic-chemistry.orgacs.orgnih.gov

One common pathway involves the reaction of the ortho-aminobenzylamine with an aldehyde, mediated by an oxidizing agent. nih.gov

In a typical procedure, this compound and a selected aldehyde are reacted in a suitable solvent in the presence of an oxidant like o-iodoxybenzoic acid (IBX). nih.gov

The reaction involves an initial condensation to form an imine, followed by intramolecular cyclization and subsequent oxidation to yield the aromatic quinazoline ring.

This method allows for the incorporation of a wide variety of substituents at the 2-position of the quinazoline ring, depending on the aldehyde used.

| Reactant | Resulting Fused Pyrimidine System |

| Benzaldehyde | 2-Phenyl-8-(trifluoromethyl)quinazoline |

| Formaldehyde (or equivalent) | 8-(Trifluoromethyl)quinazoline |

| Oxalic acid dihydrate | 8-(Trifluoromethyl)quinazoline (via in situ C1 source) nih.gov |

This table shows potential quinazoline products from reactions with different one-carbon sources.

Formation of Triazole Structures

The primary amino groups of this compound can be utilized to construct triazole-containing molecules. 1,2,3-triazoles, in particular, are readily accessible through well-established "click chemistry" protocols. frontiersin.org

A viable synthetic route involves the following steps:

Diazotization and Azide (B81097) Formation : The aromatic primary amine can be selectively converted into a diazonium salt using sodium nitrite (B80452) and a strong acid at low temperatures. Subsequent treatment with sodium azide converts the diazonium salt into an aryl azide.

Huisgen Cycloaddition : The resulting azide-functionalized molecule can then undergo a 1,3-dipolar cycloaddition reaction with a terminal alkyne. This reaction is often catalyzed by copper(I) species, leading specifically to the 1,4-disubstituted 1,2,3-triazole regioisomer. frontiersin.org

This synthetic strategy provides a powerful method for linking the 2-aminomethyl-3-(trifluoromethyl)phenyl scaffold to other molecules containing an alkyne functionality. While direct examples using this specific substrate are not prevalent, analogous syntheses of 4-amino-5-aminomethyl-1,2,3-triazoles from related precursors have been reported, highlighting the feasibility of this approach. rsc.orgrsc.org

Preparation of Furan (B31954) and Thiophene (B33073) Derivatives

While direct experimental procedures for the synthesis of furan and thiophene derivatives commencing from this compound are not extensively documented in publicly available literature, established synthetic methodologies for these heterocycles can be applied.

Furan Derivatives: The Paal-Knorr furan synthesis is a robust method for preparing substituted furans from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.com In this acid-catalyzed reaction, the primary amine of this compound can react with a 1,4-diketone to form a substituted pyrrole, an analog of furan. For the synthesis of a furan, the diketone would need to undergo cyclization and dehydration, a reaction typically catalyzed by acid. wikipedia.orgalfa-chemistry.com A hypothetical reaction is presented below.

Thiophene Derivatives: The Gewald reaction offers a versatile multicomponent approach to synthesize highly substituted 2-aminothiophenes. impactfactor.orgorganic-chemistry.orgwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The primary amine of this compound could potentially be incorporated into the thiophene scaffold through modifications of the Gewald reaction, for instance, by reacting it with a suitable sulfur-containing precursor and a carbonyl compound.

Table 1: Plausible Synthetic Routes to Furan and Thiophene Derivatives

| Heterocycle | Synthetic Method | Key Reactants | Potential Product Structure |

|---|---|---|---|

| Pyrrole (Furan Analog) | Paal-Knorr Synthesis | This compound, 1,4-Diketone | N-(2-(Trifluoromethyl)benzyl) substituted pyrrole |

| Thiophene | Gewald Reaction | Modified conditions involving this compound | Substituted aminothiophene with a 2-(trifluoromethyl)benzyl group |

Synthesis of Aziridines and Beta-Lactams

Aziridines: Trifluoromethyl-substituted aziridines are valuable synthetic intermediates. One common method for their preparation involves the reaction of an imine with a diazo compound. nih.govresearchgate.net this compound can be readily converted to the corresponding imine by condensation with an aldehyde or ketone. Subsequent reaction of this imine with in situ generated trifluoromethyl diazomethane (B1218177) would be expected to yield a trifluoromethyl-substituted aziridine. nih.govresearchgate.net

Beta-Lactams: The Staudinger cycloaddition is a classical and widely used method for the synthesis of β-lactams, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. organic-chemistry.orgwikipedia.org An imine derived from this compound can be reacted with a variety of ketenes, generated in situ from acyl chlorides and a tertiary amine, to afford the corresponding β-lactam. The stereochemistry of the resulting β-lactam is influenced by the substituents on both the imine and the ketene.

Table 2: Synthetic Pathways to Aziridines and Beta-Lactams

| Heterocycle | Synthetic Method | Key Intermediate | Potential Product Class |

|---|---|---|---|

| Aziridine | Reaction with Diazomethane | Imine of this compound | Trifluoromethyl-substituted aziridines |

| Beta-Lactam | Staudinger Cycloaddition | Imine of this compound | N-(2-(Trifluoromethyl)benzyl) substituted β-lactams |

Application as Building Blocks for Complex Molecules

The unique structural features of this compound make it a valuable precursor for the synthesis of more complex and potentially bioactive molecules.

Precursors for Fluoro-Analogs of Amino Acids

Fluorinated amino acids are of significant interest in medicinal chemistry due to their ability to modulate the biological activity and metabolic stability of peptides. While direct synthesis of amino acids from this compound is not a standard route, the trifluoromethylbenzyl moiety can be incorporated into amino acid structures. For instance, β-amino acids can be synthesized through various methods, and the amino group of this compound could be used to introduce the trifluoromethylbenzyl group onto a suitable amino acid backbone.

Intermediates in the Synthesis of Chiral Compounds

Chiral amines are crucial in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, and chiral building blocks. sigmaaldrich.com this compound is a chiral molecule and can be resolved into its individual enantiomers. These enantiomerically pure amines can then be employed in the synthesis of other chiral compounds, for example, as a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal.

Role in the Synthesis of Spiro-Lactams

Spiro-β-lactams are a class of compounds with interesting biological activities. nih.gov Their synthesis often involves the Staudinger [2+2] ketene-imine cycloaddition. digitellinc.comutrgv.edu To synthesize a spiro-lactam, a cyclic imine is typically required. While this compound is not a cyclic amine, it could potentially be used in multi-step sequences to construct a spirocyclic framework. For example, the amine could be used to functionalize a cyclic ketone, which is then converted to an imine and subjected to a Staudinger cycloaddition. Another hypothetical approach could involve the reaction of an isatin (B1672199) derivative with the imine derived from this compound to construct a spiro-oxindole-β-lactam scaffold.

Table 3: Applications in Complex Molecule Synthesis

| Application | Key Feature of the Amine | Potential Synthetic Utility |

|---|---|---|

| Fluoro-Analogs of Amino Acids | Trifluoromethylbenzyl group | Incorporation into amino acid side chains or backbones. |

| Chiral Compounds | Chirality (once resolved) | Use as a chiral auxiliary or a chiral building block. |

| Spiro-Lactams | Primary amine functionality | Intermediate in the multi-step synthesis of spirocyclic systems. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3 Trifluoromethyl Benzylamine Compounds

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum for 2-Amino-3-(trifluoromethyl)benzylamine would be expected to show characteristic absorption bands corresponding to the N-H stretching vibrations of the primary amine (NH2) and the aminomethyl (-CH2NH2) groups, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The strong C-F stretching modes of the trifluoromethyl (CF3) group would be prominent, usually in the 1100-1350 cm⁻¹ region. However, no experimentally recorded FT-IR data for this specific compound is available to create a detailed data table.

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementary to FT-IR, an FT-Raman spectrum of this compound would highlight the vibrations of non-polar bonds. Aromatic ring stretching vibrations would be particularly strong. Without experimental data, a specific analysis and data table cannot be provided.

Correlation of Experimental and Computed Vibrational Frequencies

In modern chemical analysis, Density Functional Theory (DFT) calculations are often employed to compute theoretical vibrational frequencies. These calculated frequencies are then correlated with experimental FT-IR and FT-Raman data to provide a more detailed and accurate assignment of the vibrational modes. This type of analysis, including the use of scaling factors to correct for computational approximations, has not been published for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. Distinct signals would be expected for the protons on the aromatic ring, the methylene (-CH2-) group, and the amine (-NH2) group, with their chemical shifts and coupling patterns revealing their connectivity.

Similarly, the ¹³C NMR spectrum would show separate signals for each unique carbon atom in the molecule, including the carbons of the benzene (B151609) ring, the methylene carbon, and the carbon of the trifluoromethyl group (which would exhibit splitting due to coupling with fluorine atoms).

Currently, there is no published experimental ¹H NMR or ¹³C NMR data for this compound from which to derive detailed spectral interpretations and construct data tables.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are used to further elucidate complex molecular structures.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons, for instance, between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the signals of the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons, helping to piece together the complete carbon skeleton.

No studies employing 2D NMR techniques for the structural elucidation of this compound have been found in the scientific literature.

Fluorine-19 (¹⁹F) NMR Chemical Shift Analysis

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for characterizing fluorinated organic compounds due to its high sensitivity and the wide range of chemical shifts, which are highly sensitive to the local electronic environment. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, as there are no adjacent fluorine or hydrogen atoms to cause spin-spin coupling.

The chemical shift (δ) of the trifluoromethyl group is influenced by the electronic effects of the substituents on the benzene ring. The electron-donating amino (-NH₂) and aminomethyl (-CH₂NH₂) groups are expected to increase the electron density on the aromatic ring, which in turn shields the fluorine nuclei and typically results in a shift to a higher field (less negative ppm value) compared to trifluorotoluene (C₆H₅CF₃), which has a reported chemical shift of approximately -63.72 ppm relative to CFCl₃ colorado.edu. The precise chemical shift for this compound would provide a unique fingerprint for its identification and can be sensitive to solvent and pH conditions.

Table 1: Predicted ¹⁹F NMR Chemical Shift Data

| Compound | Functional Groups | Predicted Chemical Shift (δ) vs. CFCl₃ (ppm) | Multiplicity |

|---|

Note: The predicted chemical shift is an estimate based on related structures and substituent effects.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₈F₃N), the molecular weight is 175.15 g/mol nih.gov. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 175.

Loss of an amino group: Cleavage of the C-N bond to lose ·NH₂ (16 Da), resulting in a fragment ion.

Benzylic cleavage: Fission of the C-C bond between the methylene group and the aromatic ring is a common pathway for benzyl (B1604629) compounds.

Formation of a tropylium ion: Rearrangement of the benzyl cation to a stable tropylium ion is a characteristic fragmentation pathway.

Loss of a hydrogen atom: Formation of an [M-1]⁺ ion is also a common feature.

Table 2: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 175 | [C₈H₈F₃N]⁺ | Molecular Ion (M⁺) |

| 174 | [C₈H₇F₃N]⁺ | Loss of a hydrogen atom ([M-H]⁺) |

| 159 | [C₈H₇F₃]⁺ | Loss of NH₂ |

| 106 | [C₇H₄F]⁺ | Loss of CF₃ and subsequent rearrangements |

Note: This data is predicted based on the general fragmentation of benzylamines and data for isomeric compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the amino and aminomethyl substituents, which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

While specific UV-Vis data for this compound is not available, studies on related compounds, such as derivatives of 3,5-bis(trifluoromethyl)benzylamine, have been conducted, indicating that substituted benzylamines absorb in the UV region nih.gov. The absorption spectrum would likely show two main bands, characteristic of substituted benzenes, corresponding to the E₂ and B bands. The exact position and intensity of these bands would be sensitive to the solvent polarity.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* (E₂ band) | ~ 230 - 250 | High |

Note: These are estimated values based on typical absorptions for substituted aromatic systems.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming its molecular geometry.

The crystal packing of this compound would be significantly influenced by intermolecular hydrogen bonding. The primary amine (-NH₂) and the benzylamine (B48309) (-CH₂NH₂) groups can both act as hydrogen bond donors, while the nitrogen atoms can act as acceptors. This would likely lead to the formation of a network of N-H···N hydrogen bonds, which would be a dominant factor in the crystal lattice.

Single crystal X-ray diffraction would unambiguously confirm the regiochemistry of the substituents on the benzene ring, verifying the 2-amino and 3-(trifluoromethyl) positions. As this compound is not chiral, there is no stereochemistry to be determined at the benzylic carbon. The analysis would also reveal the conformation of the molecule in the solid state, including the rotational position of the aminomethyl and trifluoromethyl groups relative to the aromatic ring.

Computational Chemistry and Theoretical Studies of 2 Amino 3 Trifluoromethyl Benzylamine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the determination of molecular properties from first principles. These methods are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) approaches, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the ground state geometries of molecules the size of 2-Amino-3-(trifluoromethyl)benzylamine. This is due to its favorable combination of accuracy and computational efficiency. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.

A typical DFT study to determine the ground state geometry of this compound would involve the use of a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr). epstem.netmdpi.com This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy of the calculation. The geometry of the molecule is optimized by finding the minimum energy structure on the potential energy surface. This process yields important data such as bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. For substituted benzylamine (B48309) derivatives, DFT calculations can accurately predict the conformational preferences, such as the orientation of the aminomethyl and trifluoromethyl groups relative to the benzene (B151609) ring. mdpi.comresearchgate.net

While DFT is widely used, other quantum chemical methods can also be employed. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. researchgate.net These methods can be more accurate than DFT for certain properties but are also significantly more computationally expensive, making them less practical for routine geometry optimizations of molecules of this size.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1 and PM3 are much faster than DFT or ab initio methods, but their accuracy can be lower. They are often used for preliminary conformational searches or for very large molecular systems where higher-level calculations are not feasible.

The choice of basis set is a critical aspect of any quantum chemical calculation. A basis set is a set of mathematical functions used to represent the atomic orbitals in the calculation. For a molecule like this compound, which contains fluorine atoms, it is important to use a basis set that can accurately describe the electron distribution around these electronegative atoms. Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311+G(d,p), are commonly used. epstem.netmdpi.comresearchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for obtaining accurate geometries and electronic properties. mdpi.com

Furthermore, to simulate the behavior of the molecule in a solution, solvation models can be employed. The Polarizable Continuum Model (PCM) is a popular choice, where the solvent is treated as a continuous dielectric medium. This approach allows for the investigation of solvent effects on the geometry and electronic structure of the molecule.

| Method | Description | Typical Application for Benzylamine Derivatives |

| DFT (e.g., B3LYP) | Balances accuracy and computational cost by using electron density. | Ground state geometry optimization, electronic property calculations. epstem.netmdpi.com |

| Ab Initio (e.g., MP2) | Solves the Schrödinger equation with fewer approximations, high accuracy. | High-accuracy energy calculations, benchmarking DFT results. researchgate.net |

| Semi-Empirical (e.g., AM1) | Uses experimental parameters to simplify calculations, very fast. | Preliminary conformational analysis of large systems. |

| Basis Set | Key Features | Relevance for this compound |

| 6-31G(d,p) | A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen (p). | A good starting point for geometry optimizations. epstem.net |

| 6-311+G(d,p) | A larger split-valence basis set with diffuse functions (+) for better description of lone pairs and anions. | Recommended for accurate electronic property calculations. mdpi.comresearchgate.net |

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its chemical reactivity and spectroscopic properties. Computational methods provide valuable insights into the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. dergipark.org.trdergipark.org.tr

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing trifluoromethyl group and the electron-donating amino group will have a significant influence on the energies of the frontier orbitals. DFT calculations can be used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net This analysis can help in identifying the regions of the molecule that are most likely to be involved in electrophilic or nucleophilic attacks.

| Orbital | Description | Significance for Reactivity |

| HOMO | The highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons (nucleophilicity). |

| LUMO | The lowest energy molecular orbital that is unoccupied by electrons. | Represents the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity. nih.govdergipark.org.tr |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule. researchgate.net It is mapped onto the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. researchgate.net Red colors typically represent regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the amino group due to the lone pair of electrons. embrapa.br Conversely, the hydrogen atoms of the amino group and the region around the electron-withdrawing trifluoromethyl group would likely exhibit a positive electrostatic potential. The MEP surface is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. researchgate.net

Thermodynamic and Kinetic Parameters

Computational methods can predict the thermodynamic and kinetic parameters of chemical reactions, providing insights into their feasibility and rates.

The Gibbs free energy change (ΔG) of a reaction is a key indicator of its spontaneity. A negative ΔG indicates a spontaneous reaction. For reactions involving this compound, such as protonation or its participation in a condensation reaction, ΔG can be calculated using DFT. These calculations would consider the electronic energy, zero-point vibrational energy, and thermal corrections to enthalpy and entropy.

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur. Computational chemistry can be used to locate the transition state structure and calculate its energy relative to the reactants, thus determining the activation energy. For a hypothetical reaction, such as an N-alkylation of this compound, computational modeling could predict the activation energy barrier, providing valuable information on the reaction kinetics.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules.

IR and Raman Spectra: The vibrational frequencies of this compound can be calculated using DFT. These calculated frequencies correspond to the peaks in the experimental IR and Raman spectra. The simulations would predict characteristic vibrational modes, such as the N-H stretching of the amino group, the C-F stretching of the trifluoromethyl group, and the aromatic C-H and C=C stretching modes.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. For this compound, the calculations would likely predict π → π* transitions within the aromatic ring as the dominant absorptions.

NMR spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts.

¹H NMR: The calculations would predict the chemical shifts of the aromatic protons, the benzylic protons (CH₂), and the amino protons (NH₂). The electron-withdrawing trifluoromethyl group and the electron-donating amino group would have distinct effects on the chemical shifts of the aromatic protons.

¹³C NMR: The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound (Note: These are hypothetical values based on computational predictions for similar structures, as specific data for the target compound is not available in the searched literature.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.5 | 115 - 140 |

| CH₂ | ~3.9 | ~45 |

| NH₂ | ~1.7 | - |

| C-CF₃ | - | ~125 (quartet) |

| CF₃ | - | - |

Molecular Modeling and Dynamics Simulations of this compound

Computational chemistry and theoretical studies offer a powerful lens through which to examine the molecular behavior of this compound. These in silico approaches provide insights that are often difficult or impossible to obtain through experimental methods alone. By simulating the molecule's dynamics and energetic properties, researchers can predict its behavior in various environments, guiding further experimental work and application development.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a critical determinant of its physical and chemical properties. Conformational analysis involves identifying the stable arrangements of the molecule's atoms (conformers) and the energy barriers between them. This analysis is typically performed using quantum mechanical methods, which provide a detailed understanding of the molecule's intrinsic energetic preferences. nih.gov

The potential energy surface of this compound is explored by systematically rotating the key rotatable bonds, particularly the C-C bond between the benzyl (B1604629) ring and the aminomethyl group, and the C-N bond of the amino group. For each rotational angle, the molecule's energy is calculated, resulting in an energy landscape that maps the low-energy (stable) and high-energy (transitional) states.

Key Findings from Theoretical Studies on Analogous Molecules:

The energy landscape of this compound would likely reveal several local energy minima, each corresponding to a distinct conformer. The relative energies of these minima determine the population of each conformer at a given temperature. The energy barriers between these minima dictate the kinetics of conformational change.

Interactive Data Table: Hypothetical Conformational Energy Profile

The following table presents a hypothetical energy profile for the primary rotational conformers of this compound, based on principles from computational studies of similar molecules. The dihedral angle refers to the rotation around the C(aryl)-CH2NH2 bond.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Anti | 180 | 0.00 | 65 |

| Gauche (+) | 60 | 1.20 | 17.5 |

| Gauche (-) | -60 | 1.20 | 17.5 |

Note: This data is illustrative and based on general principles of conformational analysis. Specific computational studies on this compound are required for accurate values.

Advanced Research Applications and Future Directions

Methodological Advancements in Fluorination Chemistry (including Asymmetric Synthesis and Selective Incorporation of Trifluoromethyl Groups)

While extensive research exists for related fluorinated molecules, benzylamines, and general methodologies in these fields, specific data and detailed findings concerning the direct application of 2-Amino-3-(trifluoromethyl)benzylamine in these advanced contexts are not present in the accessible literature.

Therefore, to ensure scientific accuracy and strictly adhere to the prompt's constraints of using only detailed, published findings for this specific compound, the article cannot be constructed as requested. Any attempt to do so would involve speculation or the incorrect attribution of properties and applications from different, albeit related, compounds.

Interdisciplinary Research Perspectives

The unique structural characteristics of this compound, featuring a benzylamine (B48309) core with both an amino and a trifluoromethyl group on the aromatic ring, position it as a compound of significant interest for interdisciplinary research. While specific studies on this exact molecule are not extensively documented in publicly available literature, the well-established roles of its constituent functional moieties and closely related analogs provide a strong basis for exploring its potential applications across medicinal chemistry, materials science, and agricultural science. The interplay between the trifluoromethyl group's electron-withdrawing nature and the amino group's nucleophilicity and hydrogen bonding capability suggests a wide range of prospective uses.

In medicinal chemistry , the trifluoromethyl group is a highly valued substituent known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.commdpi.com Its incorporation can lead to improved pharmacokinetic profiles. The benzylamine scaffold is a common feature in a variety of biologically active molecules. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. For instance, derivatives of trifluoromethylated amines are being investigated for their potential in treating a range of diseases.

The field of materials science explores the use of fluorinated compounds for the development of advanced polymers and materials with unique properties. The presence of the trifluoromethyl group can impart increased thermal stability, chemical resistance, and specific optical properties to polymers. Benzylamine derivatives can be incorporated into polymer backbones or used as curing agents for epoxy resins. The bifunctional nature of this compound, with its reactive amino group and the property-modifying trifluoromethyl substituent, makes it a candidate for creating specialized polymers with tailored characteristics.

In agricultural science , trifluoromethylated compounds are integral to the development of modern pesticides and herbicides. ccspublishing.org.cnjst.go.jp The trifluoromethyl group can enhance the efficacy and selectivity of these agrochemicals. ccspublishing.org.cn Aromatic amines are also key intermediates in the synthesis of various crop protection agents. Research into trifluoromethyl-containing pyridines and anilines has led to the commercialization of numerous successful agrochemicals. jst.go.jp The structural motifs present in this compound suggest its potential as a precursor for new, effective, and environmentally optimized agricultural products.

The following table summarizes the established and potential interdisciplinary applications of trifluoromethyl-substituted benzylamines and related compounds, providing a framework for future research directions for this compound.

| Field of Study | Specific Application | Key Research Findings and Potential |

| Medicinal Chemistry | Synthesis of Novel Drug Candidates | The trifluoromethyl group can improve metabolic stability and binding affinity of molecules to their biological targets. mdpi.com Chiral trifluoromethylated amines are valuable in the synthesis of enantiomerically pure drugs. ontosight.ai |

| Development of Antimicrobial Agents | Derivatives of trifluoromethyl-phenyl amino compounds have been synthesized and investigated for their antibacterial and antifungal properties. researchgate.net | |

| Neurological Disorder Therapeutics | The trifluoromethyl group can enhance blood-brain barrier permeability, which is crucial for drugs targeting the central nervous system. mdpi.com | |

| Materials Science | High-Performance Polymers | Incorporation of trifluoromethyl groups can lead to polymers with enhanced thermal stability and chemical resistance. |

| Specialty Coatings | Fluorinated compounds can create surfaces with low friction, and resistance to weathering and chemicals. | |

| Advanced Epoxy Resins | Benzylamine derivatives can act as curing agents, with the trifluoromethyl group potentially modifying the final properties of the resin. | |

| Agricultural Science | Herbicide and Pesticide Synthesis | Many modern agrochemicals contain trifluoromethyl groups to enhance their biological activity and selectivity. ccspublishing.org.cnjst.go.jp |

| Fungicide Development | Trifluoromethylpyridine derivatives have been successfully commercialized as potent fungicides. jst.go.jp | |

| Insecticide Intermediates | Trifluoromethylated anilines are key building blocks for a range of insecticides. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.